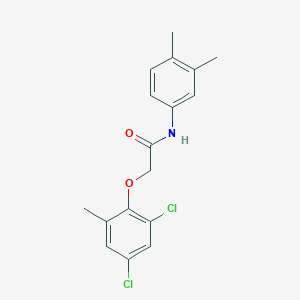
N-(4-methylphenyl)-1-pyrrolidinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenyl)-1-pyrrolidinecarbothioamide, also known as 4-MPH, is a synthetic compound that belongs to the class of substituted cathinones. It is a designer drug that has gained popularity in recent years due to its psychostimulant effects. The compound is structurally similar to other cathinones such as methylone and ethylone, which are known to produce euphoria, increased energy, and heightened alertness.
Mécanisme D'action
The mechanism of action of N-(4-methylphenyl)-1-pyrrolidinecarbothioamide involves the inhibition of dopamine and norepinephrine reuptake in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased energy, euphoria, and heightened alertness. The compound also acts as a serotonin reuptake inhibitor, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects:
The use of N-(4-methylphenyl)-1-pyrrolidinecarbothioamide has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. The compound also leads to the release of dopamine and norepinephrine in the brain, which results in increased energy, euphoria, and heightened alertness.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-methylphenyl)-1-pyrrolidinecarbothioamide has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It is also readily available and relatively inexpensive. However, the compound has several limitations, including its potential for abuse and its lack of selectivity for specific neurotransmitter systems.
Orientations Futures
There are several future directions for research on N-(4-methylphenyl)-1-pyrrolidinecarbothioamide. These include further studies on its mechanism of action and physiological effects, as well as investigations into its potential therapeutic applications. Additionally, there is a need for research on the long-term effects of the compound on the brain and body, as well as its potential for addiction and abuse.
Méthodes De Synthèse
The synthesis of N-(4-methylphenyl)-1-pyrrolidinecarbothioamide involves the reaction of 4-methylpropiophenone with thiosemicarbazide in the presence of an acid catalyst. The resulting product is then subjected to a cyclization reaction to form the pyrrolidine ring. The final product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
N-(4-methylphenyl)-1-pyrrolidinecarbothioamide has been used extensively in scientific research to study its mechanism of action and physiological effects. The compound is known to act as a dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This, in turn, leads to the psychostimulant effects observed in users.
Propriétés
IUPAC Name |
N-(4-methylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-10-4-6-11(7-5-10)13-12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSNYJBZSAYVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-(ethylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5790343.png)

![4-methyl-N-[4-(trifluoromethyl)benzylidene]benzenesulfonamide](/img/structure/B5790357.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5790365.png)

![5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)





![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(2-nitrophenyl)acetamide](/img/structure/B5790434.png)
